

Technical Guide: Physicochemical Properties of Phenylpropiophenones

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Compound of Interest

Compound Name:

3'-Fluoro-3-(4methoxyphenyl)propiophenone

Cat. No.:

B1327515

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the physical properties, synthesis, and characterization of propiophenone derivatives. It is important to note that a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for **3'-Fluoro-3-(4-methoxyphenyl)propiophenone** (IUPAC Name: 1-(3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one). The information presented herein is based on closely related analogs and general methodologies for this class of compounds.

Introduction

Propiophenone derivatives are a class of organic compounds characterized by a phenyl ring attached to a propan-1-one backbone. These structures are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature, which allows for a wide range of substitutions on the phenyl rings. The introduction of fluorine atoms and methoxy groups can significantly influence the electronic properties, lipophilicity, and metabolic stability of these molecules, making them valuable scaffolds in drug discovery and development. This guide provides an overview of the physical properties and characterization of propiophenones, with a focus on analogs of the requested, but undocumented, 3'-Fluoro-3-(4-methoxyphenyl)propiophenone.

Physical Properties of Propiophenone Analogs



While specific data for **3'-Fluoro-3-(4-methoxyphenyl)propiophenone** is not available, the properties of structurally similar compounds can provide valuable insights for researchers. The following table summarizes the available physical and computed properties for two such analogs.

Property	1-(3-Fluoro-4- methoxyphenyl)propan-1- one	1-(3,5-Difluoro-4- methoxyphenyl)propan-1- one
CAS Number	586-22-1	71292-82-5
Molecular Formula	C10H11FO2	C10H10F2O2
Molecular Weight	182.19 g/mol	200.18 g/mol [1]
Melting Point	88-90 °C	Not available
Boiling Point	Not available	Not available
Computed XLogP3	Not available	2.2[1]
Topological Polar Surface Area	Not available	26.3 Ų[1]
Appearance	White solid	Not available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the target compound are not available. However, general synthetic routes for analogous propiophenones are well-established in organic chemistry.

General Synthesis of Propiophenones

Propiophenone derivatives can be synthesized through several established methods, including Friedel-Crafts acylation and the oxidation of corresponding secondary alcohols. A common approach involves the Friedel-Crafts acylation of an appropriately substituted benzene ring with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Alternatively, these compounds can be prepared via a Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently reduced to the corresponding propiophenone.



Example General Protocol (Friedel-Crafts Acylation):

- To a stirred solution of the substituted anisole or fluorobenzene in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.
- Slowly add propionyl chloride to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the desired propiophenone.

General Characterization Methods

The characterization of a newly synthesized propiophenone derivative would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure. The proton NMR would show characteristic signals for the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the methoxy group, with specific coupling patterns and chemical shifts depending on the substitution pattern.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone.

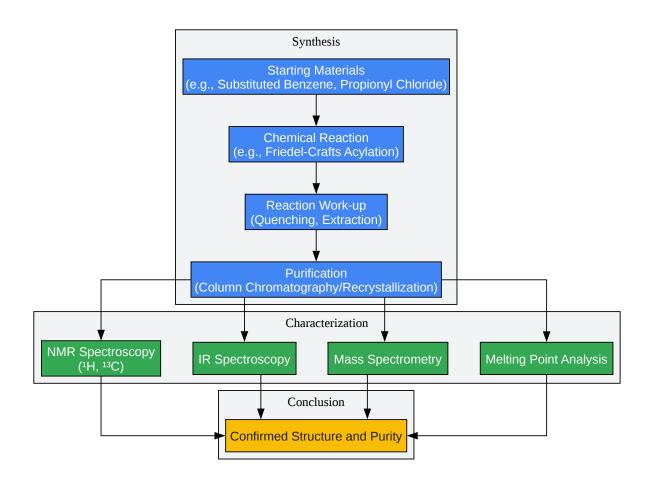


- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
- Melting Point Analysis: The melting point is a key physical property that indicates the purity of a solid compound.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel propiophenone derivative.





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General workflow for propiophenone synthesis and characterization.

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References

- 1. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | C10H10F2O2 | CID 2737020 PubChem [pubchem.ncbi.nlm.nih.gov]
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